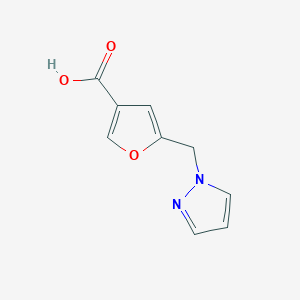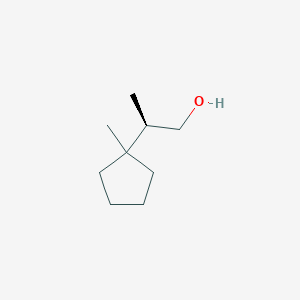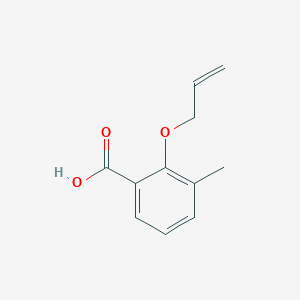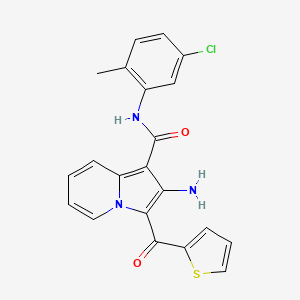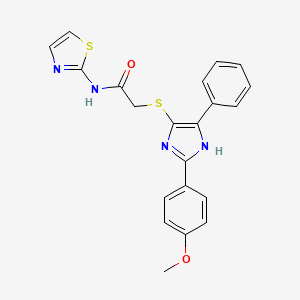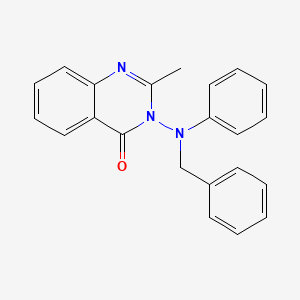
3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The benzyl-phenyl-amino group is a common substituent in organic chemistry, often involved in the formation of carbon-nitrogen bonds .
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by a bicyclic system, which includes a benzene ring fused to a pyrimidine ring . The benzyl-phenyl-amino group would be attached to the third carbon of the quinazolinone core .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, particularly at the reactive carbonyl group and any substituents on the ring . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one” would depend on its specific structure, including the nature and position of its substituents .Scientific Research Applications
Antihypertensive Activity
A study synthesized a series of compounds related to 3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one and evaluated their antihypertensive activity. The compounds, including 3-benzyl-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one, showed significant antihypertensive effects in spontaneously hypertensive rats (Alagarsamy & Pathak, 2007).
Anticonvulsant and Antidepressant Agents
Another research synthesized derivatives of 3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one, evaluating their potential as anticonvulsant and antidepressant agents. A compound, 3-[(4-butoxy-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-one, emerged as a promising anticonvulsant agent without significant motor impairment effects (Amir, Ali, & Hassan, 2013).
Anticancer Activity
A novel synthesis of 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3H)-one derivatives was reported, with some compounds showing remarkable activity against CNS SNB-75 Cancer cell lines. This study highlights the potential application of these compounds in cancer treatment (Noolvi & Patel, 2013).
Analgesic and Anti-inflammatory Agents
Research has been conducted on novel 3-(benzyl)-2-substituted amino-3H-quinazolin-4-ones for their analgesic and anti-inflammatory properties. One compound, 3-benzyl-2-[N’-(1-ethyl-propylidene)-hydrazino]-3H-quinazolin-4-one, was identified as the most active compound, offering potential therapeutic applications in pain and inflammation management (Alagarsamy, Murugesan, & Sheorey, 2008).
Antibacterial and Antifungal Activities
Several studies have synthesized derivatives of 3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one and evaluated their antibacterial and antifungal activities. For instance, some compounds displayed promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria (Srivastav, Salahuddin, & Shantakumar, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(N-benzylanilino)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-17-23-21-15-9-8-14-20(21)22(26)25(17)24(19-12-6-3-7-13-19)16-18-10-4-2-5-11-18/h2-15H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMLLBOIWAPYDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N(CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzamide](/img/structure/B2365346.png)
![2-[6-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]ethyl cyclohexanecarboxylate](/img/structure/B2365348.png)
![2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2365349.png)
![(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2365350.png)
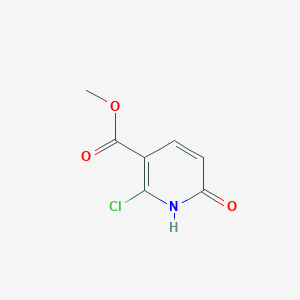
![3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365354.png)
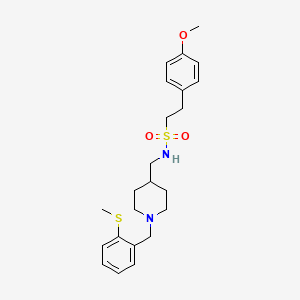
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)
![N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B2365358.png)
